molecular formula C11H9FO3 B1365689 2H-Pyran-2,6(3H)-dione, 4-(4-fluorophenyl)dihydro-

2H-Pyran-2,6(3H)-dione, 4-(4-fluorophenyl)dihydro-

Cat. No. B1365689
M. Wt: 208.18 g/mol
InChI Key: BZPVATHCQGARAN-UHFFFAOYSA-N
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Patent
US08912186B2

Procedure details

To a solution of commercial 4-fluorobenzaldehyde (12.4 g) in ethyl acetoacetate (25.3 ml) piperidine (2 ml) was added with stirring at rt. The cloudy solution solidifies within 3 h. The yellow solid was crushed, slurried with ethanol (20 ml), collected by suction filtration, and washed with ethanol. After drying in vacuo 27 g of a faint yellowish solid (the bis-adduct of acetoacetate to the benzaldehyde) was isolated. The powdered solid was added in portions to 40% NaOH (400 g) with stirring. The resulting yellow slurry was stirred at reflux for 2 h. After cooling in an ice bath the mixture was acidified by portionwise addition of conc. HCl (370 ml) to give a colourless precipitate. The solid was collected by suction filtration and washed with water. After drying in vacuo 3-(4-fluorophenyl)glutaric acid (12.3 g) was obtained. The suspension of finely divided 3-(4-fluorophenyl)glutaric acid in acetyl chloride (20 ml) was heated to reflux with stirring for 1 h. After cooling to rt precipitation of the product is completed by addition of petrol ether (150 ml). The precipitate is isolated by suction filtration, washed with petrol ether, and dried in vacuo to give 3-(4-fluorophenyl)glutaric anhydride (9.4 g) as colourless crystals.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
25.3 mL
Type
solvent
Reaction Step One
Name
Quantity
400 g
Type
reactant
Reaction Step Two
Name
Quantity
370 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC1C=CC(C=O)=CC=1.[OH-].[Na+].Cl.[F:13][C:14]1[CH:19]=[CH:18][C:17]([CH:20]([CH2:25][C:26]([OH:28])=[O:27])[CH2:21][C:22]([OH:24])=O)=[CH:16][CH:15]=1>C(OCC)(=O)CC(C)=O.C(Cl)(=O)C.C(O)C>[F:13][C:14]1[CH:15]=[CH:16][C:17]([CH:20]2[CH2:21][C:22](=[O:24])[O:28][C:26](=[O:27])[CH2:25]2)=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
25.3 mL
Type
solvent
Smiles
C(CC(=O)C)(=O)OCC
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
370 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yellow solid was crushed
FILTRATION
Type
FILTRATION
Details
collected by suction filtration
WASH
Type
WASH
Details
washed with ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying in vacuo 27 g of a faint yellowish solid (the bis-adduct of acetoacetate to the benzaldehyde)
CUSTOM
Type
CUSTOM
Details
was isolated
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The resulting yellow slurry was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath the mixture
CUSTOM
Type
CUSTOM
Details
to give a colourless precipitate
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying in vacuo 3-(4-fluorophenyl)glutaric acid (12.3 g)
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
with stirring for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CUSTOM
Type
CUSTOM
Details
precipitation of the product
ADDITION
Type
ADDITION
Details
is completed by addition of petrol ether (150 ml)
CUSTOM
Type
CUSTOM
Details
The precipitate is isolated by suction filtration
WASH
Type
WASH
Details
washed with petrol ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1CC(=O)OC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.